![molecular formula C8H15NO B13499530 (Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
(Octahydrocyclopenta[c]pyrrol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Octahydrocyclopenta[c]pyrrol-4-yl)methanol is an organic compound with the molecular formula C8H15NO It is a derivative of pyrrolidine, featuring a cyclopentane ring fused to a pyrrolidine ring, with a hydroxymethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydrocyclopenta[c]pyrrol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion of the precursor to the desired product. The process is optimized for high yield and purity, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
(Octahydrocyclopenta[c]pyrrol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like LiAlH4.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Octahydrocyclopenta[c]pyrrol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Octahydrocyclopenta[c]pyrrol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the fused ring structure provides steric and electronic effects that influence its binding affinity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
- (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol
- (3-Methylpyrrolidin-3-yl)methanol
- (3-Propylpyrrolidin-3-yl)methanol hydrochloride
Uniqueness
(Octahydrocyclopenta[c]pyrrol-4-yl)methanol is unique due to its specific ring fusion and the presence of a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-5-7-2-1-6-3-9-4-8(6)7/h6-10H,1-5H2 |
InChIキー |
UYMMTQYDSIQQLC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C1CNC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


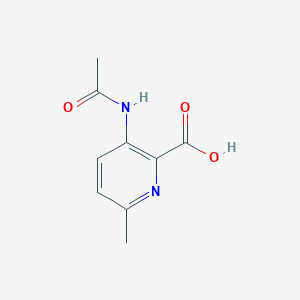

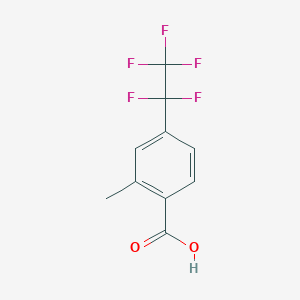
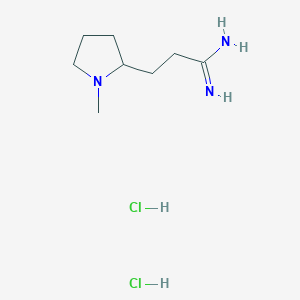
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
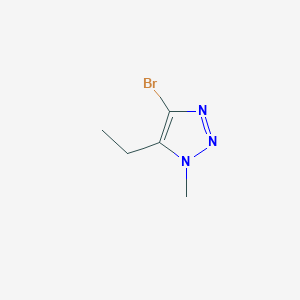
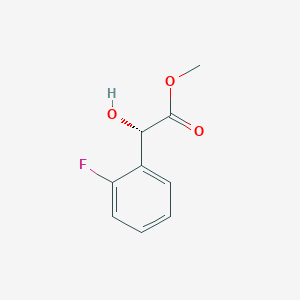
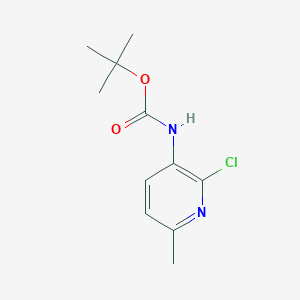
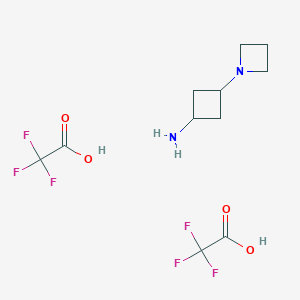
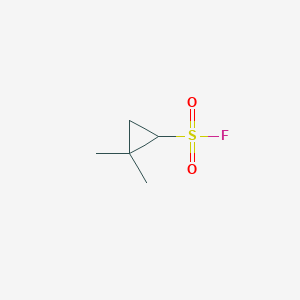
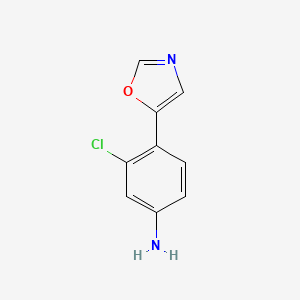
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
